methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a bicyclic thiophene derivative featuring a cyclopenta[b]thiophene core substituted with a methyl ester at position 3 and a 4-cyanobenzamido group at position 2. The 4-cyanobenzamido group introduces electron-withdrawing properties, which may enhance binding affinity to biological targets through dipole interactions or hydrogen bonding .
Properties
IUPAC Name |
methyl 2-[(4-cyanobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-17(21)14-12-3-2-4-13(12)23-16(14)19-15(20)11-7-5-10(9-18)6-8-11/h5-8H,2-4H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQRQVOLGNZUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve efficient production. Advanced purification techniques like chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and analogous compounds derived from the evidence:
Structural and Functional Analysis
Substituent Effects: The 4-cyanobenzamido group in the target compound contrasts with electron-donating groups (e.g., 2-hydroxybenzylidene amino in ) or bulky hydrophobic moieties (e.g., diphenylacetyl in ). The cyano group’s electron-withdrawing nature may stabilize negative charges in enzymatic binding pockets, a feature absent in analogs like the methoxy-substituted derivative in . Halogenated analogs (e.g., bromine in , chlorine in ) offer reactivity for further derivatization but may introduce toxicity concerns.
Ester Group Variations :
- Methyl esters (target compound, ) generally exhibit faster metabolic hydrolysis compared to ethyl esters (), impacting bioavailability.
In contrast, thioureido-thiophene derivatives () demonstrate antifungal/antibacterial properties, highlighting substituent-dependent activity shifts.
Synthetic Routes: The target compound’s synthesis likely parallels methods for analogs, such as condensation of 2-aminothiophene intermediates with acyl chlorides (e.g., ) or Schiff base formation ().
Research Findings and Data
- Thermal Properties: Melting points vary significantly; for example, the target compound’s analog with a 3-chloropropanoylamino group melts at 108–109°C , whereas Schiff base derivatives melt at 135–137°C .
- Spectroscopic Confirmation : IR and NMR data (e.g., ) are critical for validating substituent incorporation in this structural class.
Biological Activity
Methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a thiophene ring substituted with a cyanobenzamido group, suggest potential biological activities that warrant thorough investigation.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H13N3O2S
- Molecular Weight : 299.34 g/mol
The presence of the thiophene ring and the cyanobenzamido group contributes to its unique reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thiophene derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that thiophene-based compounds selectively targeted cancer cells while sparing normal cells, suggesting a favorable therapeutic window (source: ).
Antimicrobial Activity
The compound's structure may also confer antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Research Findings :
A recent investigation revealed that a related thiophene derivative exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against several pathogens, indicating promising antimicrobial potential (source: ).
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that regulate growth and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| 2-(4-Cyanobenzamido)-N-methylthiophene-3-carboxamide | Structure | Moderate | High |
| Methyl (2-(4-cyanobenzamido)thiophene-3-carbonyl)carbamate | Structure | Low | High |
This table illustrates how this compound compares with structurally similar compounds regarding their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
